molecular formula C26H30N2O4 B5126633 Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5126633
M. Wt: 434.5 g/mol
InChI Key: KGZGREMIGCIBBO-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C26H30N2O4 . This compound is notable for its unique structure, which includes a cyclohexylmethyl group, a benzyloxyphenyl group, and a tetrahydropyrimidine ring. It has a molecular weight of 434.527 Da .

Preparation Methods

The synthesis of Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyloxyphenyl intermediate, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with cyclohexylmethyl alcohol under acidic or basic conditions .

Industrial production methods may involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Similar compounds to Cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

  • Cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Cyclohexylmethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share similar structural features but differ in the position of the benzyloxy group on the phenyl ring. This difference can affect their chemical reactivity and biological activity, highlighting the uniqueness of each compound.

Properties

IUPAC Name

cyclohexylmethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-18-23(25(29)32-17-20-12-6-3-7-13-20)24(28-26(30)27-18)21-14-8-9-15-22(21)31-16-19-10-4-2-5-11-19/h2,4-5,8-11,14-15,20,24H,3,6-7,12-13,16-17H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGREMIGCIBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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